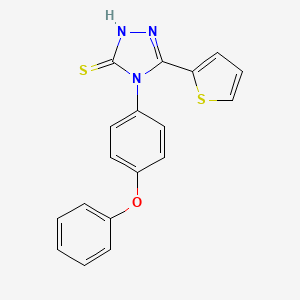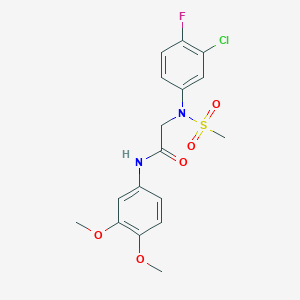
4-(4-phenoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-phenoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a triazole ring, a phenoxyphenyl group, and a thiophene moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-phenoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-phenoxybenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(4-phenoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the phenoxyphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenoxyphenyl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the phenoxyphenyl or thiophene rings.
Scientific Research Applications
4-(4-phenoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-(4-phenoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenoxyphenyl and thiophene moieties can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
4-(4-phenoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole: Lacks the thiol group, which may affect its reactivity and biological activity.
4-(4-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the thiophene moiety, which may influence its chemical properties and applications.
5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol:
Uniqueness
4-(4-phenoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its structural features, which confer a distinct set of chemical and biological properties. The presence of the triazole ring, phenoxyphenyl group, and thiophene moiety allows for versatile reactivity and a broad range of applications in various fields.
Properties
IUPAC Name |
4-(4-phenoxyphenyl)-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c23-18-20-19-17(16-7-4-12-24-16)21(18)13-8-10-15(11-9-13)22-14-5-2-1-3-6-14/h1-12H,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDQWMOHVXQLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=NNC3=S)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ETHYL 3-[(1,3-THIAZOL-2-YL)CARBAMOYL]PYRIDINE-4-CARBOXYLATE](/img/structure/B3506041.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-isobutyl-4-methylbenzamide](/img/structure/B3506048.png)
![methyl 4-[({[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3506065.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-1-naphthyl-N~2~-phenylglycinamide](/img/structure/B3506071.png)
![methyl 2-({N-benzyl-N-[(4-methoxy-3-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3506079.png)
![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-naphthalenesulfonamide](/img/structure/B3506090.png)
![2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B3506103.png)
![2-methoxy-6-methyl-3-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]quinoline](/img/structure/B3506110.png)
![N-(4-bromo-2-fluorophenyl)-2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetamide](/img/structure/B3506115.png)
![N-(4-fluorophenyl)-4,4-dimethyl-2-{[2-(4-morpholinyl)ethyl]amino}-6-oxo-1-cyclohexene-1-carbothioamide](/img/structure/B3506119.png)
![N~1~-[4-(1-azepanylsulfonyl)phenyl]-N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3506129.png)
![3-chloro-4-methoxy-N-[(2-methoxyphenyl)methyl]benzenesulfonamide](/img/structure/B3506138.png)

